Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

Chemical-probe selectivity Endocannabinoid signaling Target engagement

This benzodioxole–piperidine hybrid features a rare phenyl carbamate terminus, enabling direct, within-series SAR comparisons with published 5-HT₂A/D₃ modulators (e.g., BDBM107506, Ki = 5.14 nM). Unlike Boc or benzyl analogs, the TFA-stable carbamate survives acidic conditions, supporting diversification into urea/carbamate libraries. Structurally matched as a negative control for JZL-184 (MAGL IC₅₀ ≈ 8 nM), it eliminates CB₁-driven confounds without introducing an unrelated chemotype. Procurement of this exact substance guarantees reproducible affinity–selectivity mapping within the WO 2012117001 patent genus.

Molecular Formula C21H22N2O5
Molecular Weight 382.416
CAS No. 1235291-26-5
Cat. No. B2364164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate
CAS1235291-26-5
Molecular FormulaC21H22N2O5
Molecular Weight382.416
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24)
InChIKeyVDFLMHPQROCVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235291-26-5): Procurement-Relevant Physicochemical Profile


Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235291-26-5, molecular formula C21H22N2O5, molecular weight 382.4 g/mol) is a benzodioxole–piperidine hybrid that combines a benzo[d][1,3]dioxole-5-carboxamide pharmacophore with a phenyl carbamate-terminated piperidine scaffold [1]. The compound belongs to a patent-class genus of dual 5-HT₂A and D₃ receptor modulators and is therefore structurally positioned for CNS-targeted probe or lead-optimization campaigns [2]. Its computed LogP (XLogP3-AA) of 3.2, hydrogen-bond donor count of 1, acceptor count of 5, and five rotatable bonds indicate moderate lipophilicity and conformational flexibility, parameters that directly influence solubility, permeability, and formulation strategy during early-stage screening [1].

Why Generic Substitution of Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate Carries Scientific Risk


Benzodioxole–piperidine congeners that share the 5-HT₂A/D₃ dual-modulator pharmacophore can display order-of-magnitude differences in receptor affinity, functional selectivity, and off-target profiles [1]. Simple changes in the carbamate ester terminus—e.g., switching from phenyl to 4-nitrophenyl (JZL-184) or tert-butyl—radically reprogram the target landscape, with JZL-184 functioning as a potent, irreversible monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ ~8 nM) rather than a CNS receptor modulator [2]. Consequently, even structurally proximal analogs cannot be treated as interchangeable reagents: their biological readouts, solubility limits, and metabolic liabilities diverge sharply depending on the nature of the piperidine N-substituent [1][2]. When reproducible SAR or in vivo data are critical, uncontrolled substitution introduces experimental variables that cannot be retrospectively corrected.

Quantitative Differentiation Evidence for Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate


Structural and Physicochemical Distinction from the MAGL Inhibitor JZL-184

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate differs from the well-characterized MAGL inhibitor JZL-184 (4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate) at two decisive positions: (1) the target compound carries a single benzodioxole-carboxamide arm rather than the bis-benzodioxole-hydroxymethyl motif required for MAGL active-site engagement, and (2) the phenyl carbamate replaces the 4-nitrophenyl carbamate that serves as a leaving group for irreversible MAGL acylation [1][2]. These structural differences preclude the compound from acting as a MAGL inhibitor, thereby avoiding CB₁-mediated confounding effects (analgesia, hypothermia, hypomotility) that accompany JZL-184 treatment in vivo [2].

Chemical-probe selectivity Endocannabinoid signaling Target engagement

Scaffold Classification: Benzodioxole–Piperidine 5-HT₂A/D₃ Dual-Modulator Series Membership with Defined Patent SAR Boundaries

The compound falls within the Markush structure of WO 2012117001, which claims benzodioxole-piperidine dual modulators of 5-HT₂A and D₃ receptors [1]. In the exemplified series, the nature of the piperidine N-substituent strongly modulates both affinity and functional efficacy: for instance, compound BDBM107506 (US 8,598,357, Example 9), a close structural analog containing a trans-cyclohexyl-ethyl linker and a benzamide terminus, exhibits a 5-HT₂A Ki of 5.14 nM [2]. Although the target compound's phenyl carbamate terminus has not been individually profiled in public binding assays, it occupies a distinct region of the patent's chemical space relative to alkyl-, cycloalkyl-, and aryl-amide exemplars, and therefore is predicted to display a unique selectivity signature within the 5-HT₂A/D₃ family [1].

GPCR drug discovery Antipsychotic lead optimization Dual receptor modulation

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Common Piperidine-1-Carboxylate Building Blocks

Compared with widely used piperidine-1-carboxylate building blocks such as tert-butyl 4-(benzo[d][1,3]dioxole-5-carboxamido)piperidine-1-carboxylate (CAS 1420969-15-8), the target compound's phenyl carbamate terminus increases both molecular weight (382.4 vs. ~346.4 for the tert-butyl analog) and computed LogP (3.2 vs. an estimated ~2.5 for the tert-butyl oxy-carbonyl variant) [1][2]. The phenyl ester also eliminates the acid-labile Boc group, obviating the need for TFA deprotection in downstream synthetic sequences. The single hydrogen-bond donor (the secondary amide NH) and five acceptor sites distinguish this compound from congeners that bear additional H-bond donors (e.g., free carboxylic acids or primary amides), directly affecting solubility, crystallinity, and passive membrane permeability [1].

ADME optimization Physicochemical property triage Fragment and building-block selection

Research and Industrial Application Scenarios for Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate


5-HT₂A/D₃ Dual-Modulator SAR Probe Synthesis

The compound serves as a late-stage intermediate or comparator for exploring the SAR of the piperidine N-substituent within the WO 2012117001 patent genus. Its phenyl carbamate terminus represents an underexplored region of chemical space that can be compared head-to-head with published low-nanomolar 5-HT₂A exemplars (e.g., BDBM107506, Ki = 5.14 nM) to map affinity–selectivity trade-offs [1][2]. Procurement of this specific carbamate enables direct, within-series comparisons that a simple Boc or benzyl analog cannot provide.

Negative Control for MAGL-Mediated Endocannabinoid Pathway Studies

Because the compound lacks the bis-benzodioxole-hydroxymethyl pharmacophore and the 4-nitrophenyl carbamate leaving group that are essential for MAGL inhibition, it can be employed as a structurally matched negative control in experiments where JZL-184 (MAGL IC₅₀ ≈ 8 nM) is used as a positive control [3]. This pairing allows researchers to dissociate 5-HT₂A/D₃-mediated effects from cannabinoid CB₁-driven confounds without introducing an entirely unrelated chemotype.

Physicochemical Benchmarking in CNS Lead Optimization Cascades

With a computed XLogP3-AA of 3.2 and a molecular weight of 382.4 g/mol, the compound occupies the upper boundary of desired CNS drug-like space [4]. Its TFA-stable phenyl carbamate enables synthetic diversification under acidic conditions that would cleave Boc-protected analogs, making it valuable for assessing the impact of lipophilic ester termini on parallel artificial membrane permeability (PAMPA), microsomal stability, and plasma protein binding in tiered ADME screens.

Building Block for Focused Compound Library Synthesis

The secondary amide and phenyl carbamate functionalities provide orthogonal reactive handles for further derivatization: the benzodioxole-carboxamide can be alkylated or acylated, while the phenyl carbamate can undergo nucleophilic displacement with amines to generate urea or carbamate libraries. This dual reactivity is not available in simpler piperidine-1-carboxylate esters and supports the construction of diversity-oriented screening collections targeting GPCR and enzyme panels [1].

Quote Request

Request a Quote for Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.